

# spectroscopic analysis of furfuryl acrylate polymers

Author: BenchChem Technical Support Team. Date: December 2025

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A Comparative Guide to the Spectroscopic Analysis of **Furfuryl Acrylate** Polymers and Alternative Bio-based Polyesters

For researchers, scientists, and drug development professionals, understanding the molecular structure and thermal properties of polymers is paramount for their application. This guide provides a comparative spectroscopic analysis of poly(**furfuryl acrylate**) and its analogs, alongside common bio-based polyesters like polylactic acid (PLA) and polyglycolic acid (PGA).

Due to the limited availability of direct spectroscopic data for poly(**furfuryl acrylate**), this guide utilizes data from its close structural analogs, poly(furfuryl methacrylate) and poly(tetrahydro**furfuryl acrylate**), as representative examples. These comparisons offer valuable insights into the expected spectral and thermal characteristics of furan-containing acrylate polymers.

## **Comparative Spectroscopic and Thermal Data**

The following tables summarize key quantitative data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis - TGA; Differential Scanning Calorimetry - DSC) for the selected polymers.

#### **Table 1: FTIR Spectroscopy Data**



Polymer	C=O Stretch (cm <sup>-1</sup> )	C-O-C Stretch (cm <sup>-1</sup> )	Furan Ring (cm <sup>-1</sup> )	Other Key Peaks (cm <sup>-1</sup> )
Poly(furfuryl methacrylate)	~1716	-	Present	Disappearance of C=C stretch at ~1637 from monomer confirms polymerization. [1]
Poly(tetrahydrofu rfuryl acrylate)	~1730	~1150-1050	Absent	Disappearance of C=C stretch at ~1639-1606 from monomer.[2]
Polylactic Acid (PLA)	~1750-1761	~1180-1092	Absent	C-H stretching and bending at ~2998-2948.[2]
Polyglycolic Acid (PGA)	~1750	~1180-1100	Absent	C-H stretching and bending at ~2940-2914.[3]

Table 2:  $^1\text{H NMR}$  Spectroscopy Data (Chemical Shifts,  $\delta$  in ppm)



Polymer	Methylene Protons (- CH <sub>2</sub> -)	Methine Protons (-CH-)	Furan/Backbo ne Protons	Other Key Signals (ppm)
Poly(furfuryl methacrylate) Analog	4.05-4.31 (glycerol methylene in copolymer)	-	5.33-6.59 (olefinic in copolymer)	Methyl protons from methacrylate group.
Poly(tetrahydrofu rfuryl acrylate)	~3.5-4.2 (tetrahydrofurfury I ring and backbone)	~1.5-2.5 (backbone)	Absent	-
Polylactic Acid (PLA)	-	5.1-5.2 (backbone -CH-)	Absent	1.5-1.6 (methyl protons -CH <sub>3</sub> )
Polyglycolic Acid (PGA)	4.89 (backbone - CH <sub>2</sub> -)	-	Absent	-

Table 3:  $^{13}\text{C}$  NMR Spectroscopy Data (Chemical Shifts,  $\delta$ 

in ppm)

Polymer	Carbonyl Carbon (C=O)	Backbone Carbons	Furan/Side Chain Carbons
Poly(furfuryl methacrylate) Analog	-	-	Signals corresponding to furan and tung oil moieties.
Poly(tetrahydrofurfuryl acrylate)	~175	~35-45 (backbone)	~68-77 (tetrahydrofurfuryl ring)
Polylactic Acid (PLA)	~169	~69 (backbone -CH-)	~16 (methyl -CH₃)
Polyglycolic Acid (PGA)	168.3	60.9 (backbone -CH2-)	Absent



**Table 4: Thermal Analysis Data** 

Polymer	Glass Transition Temp. (T <sub>9</sub> ) (°C)	Decomposition Temp. (T <sub>a</sub> ) (°C)
Poly(furfuryl methacrylate)	~55-65	Degradation in several stages from ~250.[1]
Poly(tetrahydrofurfuryl acrylate)	-19 to -29	331-365 (15% weight loss).[2]
Polylactic Acid (PLA)	~60-65	~350
Polyglycolic Acid (PGA)	~35-40	~260-300

## **Experimental Protocols**

Detailed methodologies for the key analytical techniques are provided below.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the polymer.
- Instrumentation: A PerkinElmer Spectrum BX II FT-IR spectrometer or equivalent.
- Sample Preparation: Polymer samples are analyzed directly as thin films or by preparing KBr pellets.
- Data Collection: Spectra are typically recorded in the range of 4000-650 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- Analysis: The disappearance of the acrylate C=C stretching vibration (around 1635 cm<sup>-1</sup>) from the monomer spectrum is a key indicator of successful polymerization. The presence of the characteristic ester C=O stretch (around 1730 cm<sup>-1</sup>) and C-O-C stretches, along with signals from the furan or tetrahydrofurfuryl ring, confirms the polymer structure.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To elucidate the detailed chemical structure and stereochemistry of the polymer.



- Instrumentation: A Bruker DPX-400 spectrometer or equivalent, operating at 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.
- Sample Preparation: Polymer samples (5-10 mg) are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Data Collection: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded at room temperature.
- Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS). The integration of proton signals in <sup>1</sup>H NMR helps to determine the relative number of protons, while <sup>13</sup>C NMR provides information about the carbon skeleton.

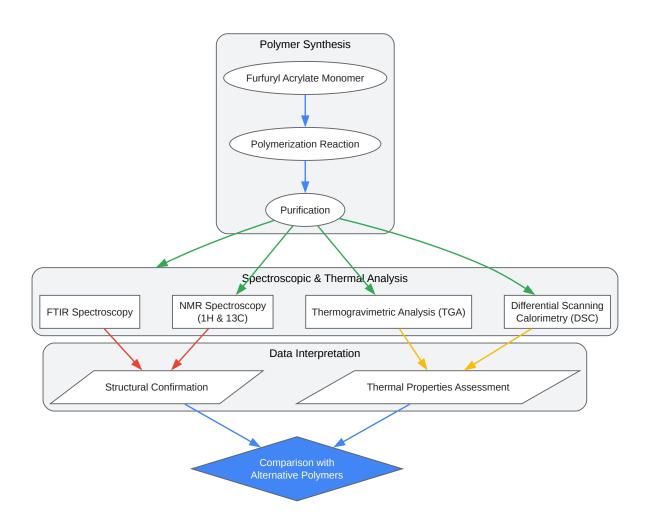
#### Thermal Analysis (TGA/DSC)

- Objective: To evaluate the thermal stability and phase transitions of the polymer.
- Instrumentation: A TA Instruments TGA Q1000 or DSC Q1000, or equivalent.[1]
- TGA Protocol:
  - A small sample (5-10 mg) is heated in a nitrogen atmosphere.
  - The temperature is ramped from room temperature to around 600°C at a heating rate of 10°C/min.[1]
  - Weight loss as a function of temperature is recorded to determine the decomposition temperature.
- DSC Protocol:
  - A small sample (5-10 mg) is heated in a nitrogen atmosphere.
  - A heat-cool-heat cycle is often employed, for example, from 25°C to 250°C at a heating rate of 10°C/min.[1]
  - $\circ$  The heat flow is measured to determine the glass transition temperature (T<sub>9</sub>) and melting temperature (T<sub>m</sub>).



#### **Experimental Workflow**

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and thermal analysis of a novel polymer.



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Caption: Experimental workflow for the analysis of **furfuryl acrylate** polymers.

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- To cite this document: BenchChem. [spectroscopic analysis of furfuryl acrylate polymers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080507#spectroscopic-analysis-of-furfuryl-acrylate-polymers]

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